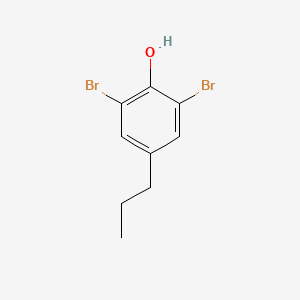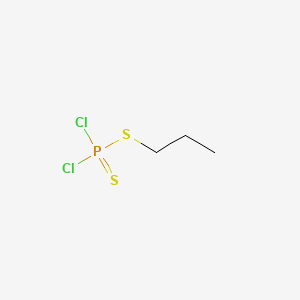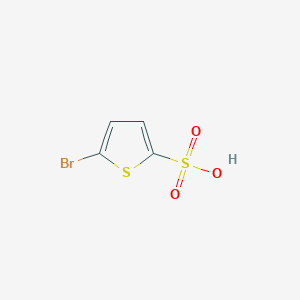
N-type calcium channel blocker-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-type calcium channel blocker-1 is a compound known for its ability to block N-type calcium channels, which are crucial in the regulation of neurotransmitter release in the nervous system. These channels are primarily found in the presynaptic terminals of neurons and play a significant role in pain transmission and other neurological processes . The compound has garnered attention for its potential therapeutic applications, particularly in the treatment of chronic pain and other neurological disorders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-type calcium channel blocker-1 typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the use of phenoxyaniline and sulfonamide analogues, which undergo structural modifications to enhance their potency and selectivity . The reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound may involve high-throughput screening techniques to identify potent analogues. This process can include the use of scintillation proximity assays to evaluate the binding affinity of various compounds to N-type calcium channels . The production process is optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N-type calcium channel blocker-1 can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions are carefully controlled to achieve the desired modifications without compromising the compound’s stability.
Major Products: The major products formed from these reactions are typically analogues of this compound with improved potency and selectivity for N-type calcium channels .
Applications De Recherche Scientifique
N-type calcium channel blocker-1 has a wide range of scientific research applications:
Mécanisme D'action
N-type calcium channel blocker-1 exerts its effects by selectively blocking N-type calcium channels, which are voltage-gated channels involved in the influx of calcium ions into neurons. By inhibiting these channels, the compound reduces the release of neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide, which are involved in pain transmission . This mechanism makes it a promising candidate for the treatment of chronic and neuropathic pain .
Comparaison Avec Des Composés Similaires
Ziconotide: A synthetic version of ω-conotoxin MVIIA, derived from the venom of the marine snail Conus magus.
Gabapentin and Pregabalin: Both are potent N-type calcium channel blockers used in the treatment of neuropathic pain.
Uniqueness: N-type calcium channel blocker-1 is unique due to its high affinity and selectivity for N-type calcium channels, making it a highly effective inhibitor with potential therapeutic applications . Its oral activity and favorable pharmacokinetic properties further distinguish it from other similar compounds .
Propriétés
Formule moléculaire |
C31H47N3 |
|---|---|
Poids moléculaire |
461.7 g/mol |
Nom IUPAC |
1-[[4-(dimethylamino)phenyl]methyl]-N-[4-(3,3-dimethylbutyl)phenyl]-N-(3-methylbut-2-enyl)piperidin-4-amine |
InChI |
InChI=1S/C31H47N3/c1-25(2)17-23-34(29-14-8-26(9-15-29)16-20-31(3,4)5)30-18-21-33(22-19-30)24-27-10-12-28(13-11-27)32(6)7/h8-15,17,30H,16,18-24H2,1-7H3 |
Clé InChI |
DGAZXKNFOZWANF-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCN(C1CCN(CC1)CC2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)CCC(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[(Difluoromethyl)thio]acetic acid methyl ester](/img/structure/B12093265.png)



![2-[2-(3-Fluorophenoxy)ethoxy]acetic acid](/img/structure/B12093290.png)
![[3-[[3-(2,6-diaminohexanoyloxy)-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate;hydrochloride](/img/structure/B12093298.png)



